molecular formula C6H9BBrNO3 B14118145 3-Bromo-2-methoxy-pyridine-3-boronic acid

3-Bromo-2-methoxy-pyridine-3-boronic acid

Cat. No.: B14118145
M. Wt: 233.86 g/mol
InChI Key: FRBXGPUPVOOSFB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C6H9BBrNO3 2-Bromo-6-nitrophenol . This organic compound is characterized by a bromine atom and a nitro group attached to a phenol ring. It is a yellow crystalline powder that is soluble in ethanol, ether, and chloroform but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-nitrophenol can be synthesized through several methods:

    Reaction of 2-bromophenol with nitric acid: This reaction proceeds in the presence of a catalyst, such as sulfuric acid, at a temperature of 80-90°C.

    Reaction of 2-nitrophenol with bromine: This method involves the reaction of 2-nitrophenol with bromine in the presence of a catalyst, such as iron or copper, at room temperature.

Industrial Production Methods

The industrial production of 2-Bromo-6-nitrophenol typically follows the same synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Amines or thiols, in the presence of a base like sodium hydroxide, at elevated temperatures.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-amino-6-nitrophenol or 2-thio-6-nitrophenol.

    Reduction: Formation of 2-bromo-6-aminophenol.

    Oxidation: Formation of 2-bromo-6-nitroquinone.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrophenol involves its interaction with various molecular targets and pathways:

    Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the phenol ring.

    Reduction Reactions: The nitro group undergoes a reduction process, converting to an amino group, which can further participate in various biochemical pathways.

    Oxidation Reactions: The phenol group is oxidized to a quinone, which can interact with cellular components and exert biological effects.

Comparison with Similar Compounds

2-Bromo-6-nitrophenol can be compared with other similar compounds, such as:

The uniqueness of 2-Bromo-6-nitrophenol lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H9BBrNO3

Molecular Weight

233.86 g/mol

IUPAC Name

(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3

InChI Key

FRBXGPUPVOOSFB-UHFFFAOYSA-N

Canonical SMILES

B(C1(C=CC=NC1OC)Br)(O)O

Origin of Product

United States

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